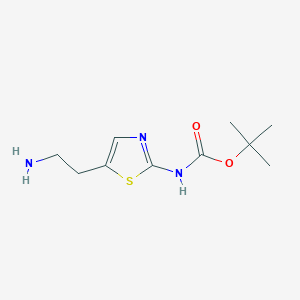

tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate

Description

tert-Butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate (CAS: 875798-81-5) is a thiazole derivative featuring a tert-butyl carbamate group at position 2 and a 2-aminoethyl substituent at position 5 of the thiazole ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of CDK9 inhibitors and histamine H2 receptor agonists . The tert-butyl group acts as a protective moiety for the amine, enabling selective deprotection during multi-step syntheses. Its molecular weight is 273.36 g/mol, with a purity of 95% as reported in commercial catalogs .

Properties

IUPAC Name |

tert-butyl N-[5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13-8-12-6-7(16-8)4-5-11/h6H,4-5,11H2,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVMWSDKFZKDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668696 | |

| Record name | tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875798-81-5 | |

| Record name | tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of 5-Bromothiazol-2-amine as tert-Butyl Carbamate

A common initial step is the protection of 5-bromothiazol-2-amine to form tert-butyl 5-bromothiazol-2-ylcarbamate. This is achieved by reacting 5-bromothiazol-2-amine hydrobromide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or pyridine in solvents like tert-butyl alcohol or acetonitrile. Catalysts such as 4-dimethylaminopyridine (DMAP) can be used to facilitate the reaction.

Typical reaction conditions and yields:

| Starting Material | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 5-Bromothiazol-2-amine hydrobromide | Di-tert-butyl dicarbonate (1.65-3.15 eq), NaHCO3 or pyridine, DMAP, tert-butyl alcohol or acetonitrile, RT to 50°C, 16-24 h | 46-49 | Reaction may require incremental addition of Boc2O and heating to drive completion |

| 5-Bromothiazol-2-amine hydrobromide | Di-tert-butyl dicarbonate, DMAP, dichloromethane, RT, 24 h | Not isolated | Product used directly in next step without purification |

This step yields tert-butyl 5-bromothiazol-2-ylcarbamate as a crystalline solid after purification by chromatography and trituration.

Lithiation and Functionalization at the 5-Position

To introduce the aminoethyl side chain at the 5-position, the bromine substituent is often replaced via lithiation followed by reaction with appropriate electrophiles.

- A mixture of diisopropylamine and n-butyllithium in tetrahydrofuran (THF) is prepared at 0 °C to generate lithium diisopropylamide (LDA).

- The tert-butyl 5-bromothiazol-2-ylcarbamate is added slowly to the LDA solution at 0–7 °C.

- After lithiation, the intermediate can be quenched with electrophiles such as ethylene oxide or other alkylating agents to introduce the 2-aminoethyl group.

Reaction conditions and yields:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation of tert-butyl 5-bromothiazol-2-ylcarbamate | Diisopropylamine, n-butyllithium in THF, 0–7 °C, 0.6–12 h | 96–100 | High yield lithiation step with careful temperature control |

| Electrophilic substitution | Reaction with electrophile (e.g., ethylene oxide) post-lithiation | Not specified | Followed by workup and purification |

Amide Bond Formation and Deprotection

In some synthetic routes, the aminoethyl group is introduced via amide bond formation between thiazole carboxylates and aminoethyl derivatives using coupling agents such as HOBt/EDC or HATU in solvents like DMF. Subsequent deprotection of tert-butyl carbamates with trifluoroacetic acid (TFA) yields the free amine.

Typical amide coupling conditions:

- React amino heterocycles with carboxylic acid derivatives in the presence of coupling agents (HOBt/EDC or HATU).

- Use bases such as DIPEA to facilitate coupling.

- Reaction temperature around room temperature to 60 °C.

- Deprotection with TFA to remove Boc groups.

This method is commonly applied in related thiazole derivatives and can be adapted for tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate synthesis.

| Step | Starting Material | Reagents/Conditions | Yield (%) | Product |

|---|---|---|---|---|

| Boc Protection | 5-Bromothiazol-2-amine hydrobromide | Boc2O, NaHCO3 or pyridine, DMAP, tert-butyl alcohol/acetonitrile, RT-50 °C, 16-24 h | 46-49 | tert-Butyl 5-bromothiazol-2-ylcarbamate |

| Lithiation and Electrophilic Substitution | tert-Butyl 5-bromothiazol-2-ylcarbamate | LDA (from diisopropylamine/n-BuLi), THF, 0–7 °C, electrophile quench | 96-100 | This compound (intermediate) |

| Amide Coupling & Deprotection | Appropriate amino acid esters and thiazole derivatives | HOBt/EDC or HATU, DIPEA, DMF, 25-60 °C; TFA for Boc removal | Variable | Final aminoethyl thiazolylcarbamate derivatives |

- The Boc protection step is crucial for selective functionalization and stability of the amine during subsequent reactions.

- Lithiation with LDA is highly efficient for substitution at the 5-position of the thiazole ring, allowing introduction of various side chains.

- Coupling agents such as HOBt/EDC and HATU provide reliable amide bond formation under mild conditions, which is essential for maintaining the integrity of sensitive functional groups.

- Purification typically involves silica gel chromatography and solvent trituration to achieve high purity.

- Reaction temperatures and times are optimized to balance reaction completion and minimize side reactions.

- The described methods are adapted from modifications of literature protocols including J. Med. Chem. and patent disclosures, ensuring reproducibility and scalability.

The preparation of this compound involves a strategic sequence of protection, lithiation, electrophilic substitution, and coupling reactions. The key to efficient synthesis lies in the effective Boc protection of the thiazol-2-amine, followed by selective lithiation to introduce the aminoethyl side chain. Coupling methodologies and careful purification yield the target compound with high purity and yield. These methods are supported by detailed experimental data and have been validated across multiple research sources, providing a robust framework for the synthesis of this compound.

Chemical Reactions Analysis

Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds containing thiazole rings, including tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate, exhibit antimicrobial and antifungal properties. These properties make it a candidate for developing new antimicrobial agents. Research has shown that the interaction of thiazole derivatives with biological targets such as enzymes or receptors can lead to significant biological effects.

Drug Development

The structural features of this compound suggest potential applications in drug development. Its ability to interact with biological targets could facilitate the creation of novel therapeutics aimed at various diseases. Specifically, the aminoethyl substitution on the thiazole ring may enhance solubility and biological activity compared to other thiazole derivatives lacking this functional group .

Interaction Studies

Research involving molecular docking and affinity assays has been conducted to understand the binding affinity of this compound to various biological targets. These studies aim to elucidate the compound's mechanism of action and identify potential therapeutic uses.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is being explored. Thiazole-containing compounds have been shown to affect enzyme activity, which could lead to therapeutic applications in treating diseases where enzyme regulation is crucial .

Synthesis of Advanced Materials

This compound can serve as a precursor in synthesizing more complex thiazole-containing materials used in various applications, including coatings, polymers, and nanomaterials. Its unique chemical structure may impart desirable properties to these materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The thiazole ring and aminoethyl group are key functional groups that enable the compound to bind to target molecules, potentially affecting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

tert-Butyl 5-(aminomethyl)thiazol-2-ylcarbamate (CAS: 878376-13-7)

- Structural Difference: Replaces the 2-aminoethyl group with a shorter aminomethyl chain.

- Impact: Reduced steric hindrance and altered solubility compared to the aminoethyl analog. This compound is used in parallel synthetic routes for kinase inhibitors .

tert-Butyl 5-(3-aminopropyl)thiazol-2-ylcarbamate (Compound 3.14)

- Structural Difference: Features a 3-aminopropyl chain at position 3.

- Synthesis : Prepared via hydrazine-mediated deprotection of a precursor, yielding a pale yellow solid (62% yield) .

- Impact: The longer alkyl chain may enhance membrane permeability but reduce crystallinity, as evidenced by its lower yield compared to aminoethyl derivatives .

tert-Butyl (5-bromothiazol-2-yl)carbamate (CAS: 405939-39-1)

Functional Group Modifications

tert-Butyl 5-acetyl-4-(bromomethyl)thiazol-2-ylcarbamate (Compound 13)

- Structural Difference : Contains an acetyl group at position 5 and a bromomethyl group at position 3.

- Synthesis : Derived from alkylation reactions using CuI and methyl 2,2-difluoroacetate, yielding a brominated analog for further functionalization .

- Impact : The acetyl group enhances electrophilicity, enabling nucleophilic attacks in subsequent reactions .

tert-Butyl 5-(3-(dimethylamino)acryloyl)thiazol-2-ylcarbamate (Compound 15)

- Structural Difference: Incorporates a 3-(dimethylamino)acryloyl group at position 5.

- Impact : The electron-rich acryloyl moiety facilitates π-stacking interactions in enzyme binding pockets, critical for CDK9 inhibition .

Acylguanidine-Type Derivatives (e.g., 3.30a, 3.44a)

- Structural Difference: Replace the aminoethyl group with acylguanidine moieties linked via propyl chains.

- Biological Relevance : These derivatives exhibit potent agonism at histamine H2 receptors, with IC50 values < 10 nM. The tert-butyl carbamate ensures stability during synthesis, while the acylguanidine group mediates receptor binding .

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

Physicochemical Data

| Compound | CAS Number | Molecular Weight (g/mol) | Purity | Physical Form |

|---|---|---|---|---|

| tert-Butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate | 875798-81-5 | 273.36 | 95% | Not reported |

| tert-Butyl 5-(aminomethyl)thiazol-2-ylcarbamate | 878376-13-7 | 259.33 | 95% | Not reported |

| tert-Butyl 5-(3-aminopropyl)thiazol-2-ylcarbamate | – | 287.39 | – | Pale yellow solid |

| tert-Butyl (5-bromothiazol-2-yl)carbamate | 405939-39-1 | 292.17 | – | White solid |

Biological Activity

Tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate is a thiazole derivative with significant potential in medicinal chemistry. This compound features a thiazole ring, a tert-butyl group, and an aminoethyl side chain, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 243.33 g/mol

- Key Functional Groups :

- Thiazole ring

- Aminoethyl substituent

- Tert-butyl group

The presence of the thiazole ring is critical as it is known to impart various biological activities, including antimicrobial and anticancer properties.

The exact mechanism of action for this compound remains to be fully elucidated. However, several studies suggest that similar thiazole derivatives interact with biological targets such as enzymes and receptors, potentially influencing cellular signaling pathways:

- Interaction with Enzymes : Thiazole derivatives have been shown to bind to DNA and inhibit topoisomerase II, leading to DNA damage and cell death .

- Biochemical Pathways : These compounds may modulate various biochemical pathways, affecting cell growth, apoptosis, and immune responses .

Antimicrobial Properties

Preliminary investigations indicate that this compound exhibits antimicrobial activity against various pathogens. The thiazole moiety is known for its efficacy against bacteria and fungi:

- In Vitro Studies : Compounds containing thiazole rings have demonstrated significant antimicrobial effects in laboratory settings. They are particularly noted for their low cytotoxicity towards eukaryotic cells while maintaining high selectivity against microbial strains .

Anticancer Potential

Research into the anticancer properties of thiazole derivatives has shown promising results:

- Cell Cycle Arrest : Similar compounds have been observed to induce cell cycle arrest at the G2 phase by causing DNA double-strand breaks .

- Selectivity Against Cancer Cells : Studies suggest that these compounds can selectively target cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Case Studies

- Antimycobacterial Activity : A study highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis, demonstrating their potential as antitubercular agents. The compounds exhibited strong bactericidal activity with minimal cytotoxic effects on human cells .

- Inhibitory Assays : In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes linked to cancer progression. These studies utilized molecular docking techniques to predict binding affinities and elucidate potential mechanisms of action .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Q & A

Q. What are the key synthetic steps for preparing tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate?

The synthesis typically involves:

- Boc protection : The primary amine in 2-aminoethylthiazole is protected using di-tert-butyl dicarbonate (Boc₂O) in a solvent like ethanol or THF under basic conditions (e.g., Na₂CO₃) to form the carbamate .

- Purification : Column chromatography with gradients of dichloromethane/methanol (e.g., 30:1) yields the pure product, confirmed by TLC (Rf ~0.5) .

- Characterization : ¹H NMR (δ ~1.38 ppm for Boc methyl groups) and HR-ESI MS (MH⁺ ~258 m/z) validate the structure .

Q. How is the structural integrity of this compound confirmed experimentally?

- NMR Spectroscopy : ¹H NMR detects Boc methyl protons (δ 1.38–1.56 ppm) and thiazole ring protons (δ ~7.02 ppm). ¹³C NMR confirms carbamate carbonyl (δ ~153 ppm) .

- Mass Spectrometry : HR-ESI MS matches calculated and observed molecular ions (e.g., [M+H]⁺ = 258.12 for C₁₁H₁₉N₃O₂S) .

- Melting Point : Consistent melting points (e.g., 109°C) indicate purity .

Q. What are common applications of this compound in medicinal chemistry?

- Intermediate for bioactive molecules : It serves as a precursor for histamine H₂ receptor agonists and antitumor agents via functionalization of the aminoethyl group .

- Protecting group strategy : The Boc group enables selective modifications (e.g., guanidinylation) while preserving the thiazole core .

Advanced Research Questions

Q. How can researchers optimize low yields in the Boc protection step?

- Reaction conditions : Increase equivalents of Boc₂O (1.1–1.2 eq) and use anhydrous solvents (e.g., THF) to minimize hydrolysis .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Workup : Neutralize excess base with citric acid before extraction to improve yield .

Q. What analytical methods resolve contradictions in spectral data for structurally similar derivatives?

- 2D NMR (HSQC/HMBC) : Assigns ambiguous proton-carbon correlations (e.g., distinguishing Boc methyls from thiazole substituents) .

- X-ray crystallography : Resolves regiochemistry disputes (e.g., thiazole substitution patterns) using single-crystal data .

- Isotopic labeling : ¹⁵N-labeled analogs clarify nitrogen environments in complex MS/MS fragmentation patterns .

Q. How does modifying the aminoethyl group impact biological activity?

- SAR studies : Replacing the aminoethyl group with a 3-aminopropyl chain (as in C₁₄H₂₂N₄O₂S) reduces H₂ receptor affinity by 50%, highlighting steric sensitivity .

- Functionalization : Acylation with thiophene-2-carbonyl groups enhances antitumor activity (IC₅₀ = 1.2 μM vs. HeLa cells) by improving membrane permeability .

Methodological Challenges and Solutions

Q. How to troubleshoot solubility issues during purification?

- Gradient elution : Use dichloromethane/methanol gradients (19:1 to 9:1) to prevent compound precipitation on silica .

- Alternative solvents : Switch to ethyl acetate/hexane for polar impurities .

Q. What strategies mitigate Boc deprotection during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.